2-Oxadispiro[2.0.44.33]undecane
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Overview
Description
2-Oxadispiro[204433]undecane is a unique chemical compound characterized by its spirocyclic structure, which includes two spiro-linked rings This compound is part of a broader class of spiro compounds known for their intriguing conformational and configurational properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxadispiro[2.0.44.33]undecane typically involves the formation of spirocyclic structures through cyclization reactions. One common method includes the reaction of appropriate diols with ketones under acidic conditions to form the spirocyclic ether. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Oxadispiro[2.0.44.33]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
2-Oxadispiro[2.0.44.33]undecane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, materials science, and catalysis.
Mechanism of Action
The mechanism of action of 2-Oxadispiro[2.0.44.33]undecane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The presence of oxygen in the spirocyclic framework can also influence the compound’s reactivity and stability, contributing to its overall biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxaspiro[5.5]undecane: Similar spirocyclic structure but with different ring sizes and oxygen positions.
1,3-Dithiaspiro[5.5]undecane: Contains sulfur atoms in place of oxygen, leading to different chemical properties.
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Another spirocyclic compound with distinct functional groups and applications.
Uniqueness
2-Oxadispiro[2.0.44.33]undecane stands out due to its specific spirocyclic arrangement and the presence of oxygen atoms, which confer unique chemical reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-oxadispiro[2.0.44.33]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-5-9(4-1)6-3-7-10(9)8-11-10/h1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAFOXZCBSXDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCC23CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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